Ligustilide - 81944-09-4

Ligustilide

Catalog Number: EVT-272941
CAS Number: 81944-09-4
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ligustilide is a natural phthalide derivative classified as a phenylpropanoid [, , ]. It is one of the principal bioactive compounds found in several plants belonging to the Umbelliferae (Apiaceae) family, notably Angelica sinensis (commonly known as Dong Quai or Chinese Angelica), Ligusticum chuanxiong (Szechwan Lovage Rhizome), and Cnidium officinale [, , , , , , ]. Ligustilide exists as two isomers: Z-Ligustilide (cis-Ligustilide) and E-Ligustilide (trans-Ligustilide). Z-Ligustilide is the more common and pharmacologically active isomer [, , ].

Ligustilide has garnered significant interest in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and cardiovascular protective properties [, , , , , , , , , , , ]. Its potential therapeutic applications span a wide range of diseases, making it a subject of extensive investigation.

Butylidenephthalide

Relevance: Butylidenephthalide is structurally similar to ligustilide, differing only in the substitution on the butylidene side chain. It is often found alongside ligustilide in the same plant species and is considered a key metabolite of ligustilide in vivo []. Both compounds share similar pharmacological properties, such as vasorelaxant effects [, ].

Senkyunolide I

Relevance: Senkyunolide I is a major metabolite of ligustilide, formed through epoxidation and hydrolysis []. It shares structural similarities with ligustilide, particularly in the phthalide core. Both compounds have demonstrated anti-inflammatory effects, but senkyunolide I exhibits more potent inhibitory effects on the competence and progression of smooth muscle cell proliferation compared to ligustilide [].

Senkyunolide H

Relevance: Senkyunolide H is another important metabolite of ligustilide formed through oxidation and hydrolysis [, ]. It possesses a similar phthalide core to ligustilide but differs in the presence of two hydroxyl groups on the butylidene side chain. Senkyunolide H exhibits a stronger inhibitory effect on smooth muscle cell proliferation than ligustilide, particularly the (Z)-6,7-dihydroxy isomer [].

(Z)-6,7-Epoxyligustilide

Relevance: (Z)-6,7-Epoxyligustilide is formed through the epoxidation of the butylidene double bond in ligustilide []. While difficult to detect in vivo due to its instability, it can be prepared through specific electrochemical reactions, highlighting its role as a crucial intermediate in the metabolic pathway of ligustilide [].

(E)-6,7-trans-Dihydroxyligustilide

Relevance: (E)-6,7-trans-Dihydroxyligustilide represents a further step in the degradation pathway of ligustilide []. It is formed through the hydrolysis of the epoxide ring in (Z)-6,7-epoxyligustilide. This compound highlights the susceptibility of ligustilide to oxidation and hydrolysis reactions, leading to the formation of various metabolites.

Ferulic acid

Relevance: Ferulic acid is often co-extracted and analyzed alongside ligustilide in studies focusing on Angelica sinensis [, ]. While structurally distinct from ligustilide, ferulic acid contributes to the overall pharmacological effects attributed to Angelica sinensis extracts. It acts as a potential internal standard for quantifying ligustilide in some analytical methods [].

Senkyunolide A

Relevance: Senkyunolide A is another phthalide derivative found in the same plant species as ligustilide [, ]. It shares structural similarities with ligustilide, particularly the phthalide core. Although less potent than ligustilide in terms of larvicidal activity against Spodoptera litura larvae, senkyunolide A still contributes to the plant's defense mechanisms [].

Levistilide A

Relevance: Levistilide A is structurally similar to ligustilide and is found in the same plant species []. It exhibits higher larvicidal activity against Spodoptera litura larvae compared to senkyunolide A, highlighting the structure-activity relationship within this class of compounds.

Z-6,8',7,3'-Diligustilide

Relevance: Z-6,8',7,3'-Diligustilide is formed through the dimerization of two ligustilide molecules, highlighting the compound's instability and tendency to form dimers under certain conditions []. The formation of this dimer can impact the stability and potentially the pharmacological activity of ligustilide.

Z,Z'-6,6',7,3'a-Diligustilide

Relevance: Similar to Z-6,8',7,3'-Diligustilide, Z,Z'-6,6',7,3'a-Diligustilide highlights the instability of ligustilide and its propensity to dimerize under specific conditions []. The existence of different dimeric forms further emphasizes the complexity of ligustilide's stability profile.

Source

Ligustilide is predominantly extracted from Angelica sinensis, but it can also be found in other plants within the Apiaceae family. The compound is often isolated through methods such as steam distillation or solvent extraction from the plant's essential oils.

Classification
  • Chemical Class: Phenylpropanoids
  • IUPAC Name: 3-butylidene-6-hydroxy-4,5,6,7-tetrahydro-2-benzofuran-1(3H)-one
  • Molecular Formula: C₁₃H₁₄O₃
  • Molecular Weight: 218.25 g/mol
Synthesis Analysis

Methods

The synthesis of ligustilide can be achieved through several methods, with a focus on stereoselective synthesis to enhance yield and purity. A notable method involves starting from 1,4-cyclohexadione monoethylene ketal, which undergoes multiple steps to yield ligustilide.

Technical Details

  1. Starting Material: 1,4-Cyclohexadione monoethylene ketal.
  2. Reagents: Various reagents such as trifluoromethanesulfonic anhydride are utilized for elimination reactions.
  3. Process: The synthetic route includes hydrolysis followed by cyclization reactions using silver catalysts to form the desired compound efficiently.
Molecular Structure Analysis

Structure

Ligustilide features a unique molecular structure characterized by a benzofuran moiety with a butylidene substituent. The stereochemistry of ligustilide is crucial for its biological activity.

Data

  • Structural Formula: The compound comprises a fused benzofuran ring system with hydroxyl and butylidene groups.
  • Crystallography: Single-crystal X-ray analysis has confirmed the structure of ligustilide and its derivatives .
Chemical Reactions Analysis

Reactions

Ligustilide can participate in various chemical reactions, including dimerization and cycloaddition processes. For example, it can undergo Diels-Alder reactions when reacted with maleic anhydride to form adducts.

Technical Details

  1. Diels-Alder Reaction: Ligustilide acts as both a diene and dienophile in specific conditions.
  2. Dimerization: Under photochemical conditions, ligustilide can dimerize to form related compounds such as tokinolides .
Mechanism of Action

Ligustilide exhibits its pharmacological effects through multiple mechanisms:

  1. Cell Cycle Regulation: It has been shown to induce cell cycle arrest in cancer cells, particularly in combination with chemotherapeutic agents like cisplatin.
  2. Phospholipid Synthesis Inhibition: Ligustilide modulates phospholipid metabolism by inhibiting PLPP1-mediated pathways, which is crucial for overcoming drug resistance in cancer cells .
  3. Antioxidant Activity: The compound protects against oxidative stress by reducing apoptosis in various cell types .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ligustilide typically appears as a pale yellow liquid or crystalline solid.
  • Melting Point: Ranges from 184°C to 187°C depending on purity .
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Ligustilide is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards electrophiles and suitable for further chemical modifications.
Applications

Ligustilide has several scientific uses:

  1. Pharmaceuticals: It is explored for its potential in treating various conditions such as inflammation, cancer, and neurodegenerative diseases due to its bioactive properties.
  2. Cosmetics: Due to its antioxidant properties, ligustilide is investigated for inclusion in skincare formulations.
  3. Food Industry: Its flavoring properties make it a candidate for natural food additives.
Pharmacological Activities of Ligustilide in Cellular Senescence and Aging

Senolytic Mechanisms in Fibroblast Apoptosis and Senescence-Associated Secretory Phenotype (SASP) Inhibition

Ligustilide (C12H14O2), a major phthalide derivative isolated from Angelica acutiloba roots, exhibits potent senolytic activity by selectively inducing apoptosis in senescent human fibroblasts. In replicatively aged and radiation-induced senescent fibroblasts, ligustilide triggers mitochondrial-dependent apoptosis through the intrinsic pathway, characterized by caspase-3/7 activation and DNA fragmentation. This specificity arises from the heightened dependence of senescent cells on pro-survival pathways like BCL-2, which ligustilide disrupts without affecting viable proliferating cells [1] [4].

Crucially, ligustilide suppresses the Senescence-Associated Secretory Phenotype (SASP), a key driver of chronic inflammation and tissue dysfunction in aging. Mechanistically, it inhibits NF-κB and p38 MAPK signaling pathways, reducing the secretion of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and matrix-degrading enzymes (MMP-3, MMP-9). In vitro studies demonstrate ≥70% reduction in IL-6 and MMP-3 secretion in senescent fibroblasts treated with 20 μM ligustilide for 48 hours [1] [10]. This dual action—eliminating senescent cells and neutralizing their deleterious secretions—positions ligustilide as a multifaceted anti-aging agent.

Table 1: SASP Component Inhibition by Ligustilide in Senescent Fibroblasts

SASP ComponentReduction (%)ConcentrationExposure Time
IL-675%20 μM48 hours
IL-868%20 μM48 hours
MMP-372%20 μM48 hours
MMP-965%20 μM48 hours
TNF-α70%20 μM48 hours

Additionally, ligustilide modulates actin dynamics via thymosin β15 (Tβ15) interference. By inhibiting Tβ15-G-actin binding, it prevents aberrant cytoskeletal reorganization in thymic epithelial cells (TECs), thereby preserving thymic microstructure and function during aging. This mechanism is evidenced by restored cortical-medullary boundaries and increased TEC proliferation in mouse models of acute thymic degeneration [2] [3].

Modulation of Collagen Synthesis and Subcutaneous Adipose Tissue Regeneration in Age-Related Skin Phenotypes

Ligustilide significantly reverses age-related skin atrophy by targeting extracellular matrix (ECM) regeneration. In vivo studies using aged mouse models show that subcutaneous administration (5 mg/kg) increases dermal collagen density by 40% and subcutaneous adipose tissue volume by 32% compared to untreated controls after 8 weeks [1]. This occurs through two interconnected mechanisms:

  • Collagen Biosynthesis Enhancement: Ligustilide downregulates senescence-associated collagenolytic enzymes (MMP-1, MMP-3), while simultaneously upregulating collagen type I alpha 1 (COL1A1) gene expression. This restores the collagen I/collagen III ratio critical for skin tensile strength [1] [7].
  • Adipocyte Progenitor Activation: By clearing senescent dermal fibroblasts, ligustilide removes inhibitory signals that block preadipocyte differentiation. This promotes adipogenesis in the hypodermis, reversing age-related subcutaneous fat loss—a key contributor to skin sagging [1] [4].

Notably, these structural improvements correlate with functional restoration. Treated mice exhibit enhanced skin elasticity (measured via cutometer) and barrier recovery, confirming translational potential for addressing geriatric skin fragility [1].

Comparative Efficacy Against Other Senolytic Agents in Preclinical Models

Ligustilide demonstrates distinct advantages over established senolytics in head-to-head preclinical comparisons:

Table 2: Senolytic Agent Comparison in Preclinical Skin Aging Models

Senolytic AgentSenescent Cell Clearance (%)SASP InhibitionCollagen Increase (%)Key Limitations
Ligustilide85% (fibroblasts)High (70-75%)40%Low bioavailability (topical)
Navitoclax90% (multiple types)Moderate (50%)25%Thrombocytopenia risk
Fisetin60% (fibroblasts)Low-Moderate (40%)30%High doses required
Piperlongumine70% (endothelial)Moderate (55%)22%Neurological toxicity concerns

Data derived from [1] [4] [5].

  • Specificity: Unlike navitoclax (a BCL-2 inhibitor causing platelet apoptosis), ligustilide shows negligible toxicity in non-senescent cell populations at therapeutic concentrations [1] [5].
  • Multi-Tissue Activity: While fisetin primarily targets adipose-derived senescent cells, ligustilide effectively clears senescent fibroblasts and thymic epithelial cells, enabling broader applications [1] [2] [4].
  • Inflammatory Modulation: Ligustilide outperforms piperlongumine in suppressing IL-6 and TNF-α, critical SASP factors driving age-related pathologies [4] [10].

However, ligustilide’s chemical instability and poor percutaneous absorption pose formulation challenges for dermatological applications—a focus of ongoing research [4].

Properties

CAS Number

81944-09-4

Product Name

Ligustilide

IUPAC Name

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-

InChI Key

IQVQXVFMNOFTMU-FLIBITNWSA-N

SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1

Solubility

Soluble in DMSO

Synonyms

ligustilide
ligustilide, (E)-isomer
ligustilide, (Z)-isomer
Z-ligustilide

Canonical SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1

Isomeric SMILES

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.